Sodium diphenylamine-4-sulfonate

Overview

Description

Sodium diphenylamine-4-sulfonate (DPS) is a chemical compound composed of sodium and diphenylamine-4-sulfonate, and is widely used in research, industrial, and medical applications. DPS is a powerful reducing agent that can be used to reduce a variety of compounds and has been used in the synthesis of various compounds, in the study of biochemistry, and in the development of pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

- Sodium diphenylamine-4-sulfonate (SDPAS) has been synthesized using concentrated sulfuric acid and diphenylamine, achieving a purity over 99.12%. This offers a simple and prompt method for preparing SDPAS as an indicator (Wang Jing-ping, 2000).

Composite Membrane Development

- SDPAS, combined with silica nanoparticles in a polyvinyl alcohol (PVA) matrix, has shown improvements in thermal and mechanical properties. It also affects proton conductivity, ion exchange capacity, and swelling ratio in these composite membranes (Sajede Shabanpanah & A. Omrani, 2019).

Analytical Chemistry Applications

- In analytical chemistry, SDPAS is used as an indicator in the determination of iron content, specifically in K2Cr2O7 methods. Studies have addressed issues with endpoint color change during this process (Lu Jun, 2011).

Chemical Reactions

- SDPAS has been involved in synthesis reactions with lanthanum(III) chloride hydrated, leading to the production of specific compounds characterized by various analytical methods (L. Machado et al., 2004).

Adsorption Studies

- The adsorption kinetics and thermodynamics of SDPAS on expanded graphite have been investigated, providing insights into physical adsorption as the major factor in the overall process (Sun Ya-juan, 2010).

Electrodeposition and Electrochemical Characteristics

- SDPAS influences the electrodeposition of Mg–Ni alloy and affects its electrochemical characteristics, showing potential in materials science applications (Long B. Liao et al., 2004).

Polymers and Electronics

- SDPAS has been used in synthesizing novel triphenylamine-based conjugated polyelectrolytes, finding applications in polymeric light-emitting diodes as a hole-transport/electron-blocking layer (W. Shi et al., 2006).

Thermal and Fire Retardant Properties

- SDPAS enhances the thermal stability and fire retardancy of certain polymers like poly(methyl methacrylate) and polystyrene, particularly in combination with clay composites (Jiyu He et al., 2014).

Photometric Methods in Chemistry

- SDPAS has been utilized in photometric methods for trace chromium(VI) determination, indicating its importance in environmental monitoring and analysis (W. Fei, 2005).

Adsorption Behavior Studies

- The adsorption behaviors of anilinic compounds, including SDPAS, onto activated carbon-cloth were explored, revealing insights into adsorption kinetics and surface interactions (O. Duman & E. Ayranci, 2005).

Mechanism of Action

Target of Action

Sodium diphenylamine-4-sulfonate, also known as Sodium 4-(phenylamino)benzenesulfonate, primarily targets metal ions . It has the ability to form colored complexes with these ions, making it a useful tool in analytical chemistry .

Mode of Action

The compound acts as a ligand , forming complexes with metal ions such as lanthanum (III) chloride . This interaction results in the formation of colored complexes, which can be used to estimate the concentration of metal ions .

Result of Action

The primary result of this compound’s action is the formation of colored complexes with metal ions . This property makes it an efficient tool for estimating the concentration of these ions. Additionally, it is also an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II) .

Safety and Hazards

Future Directions

Sodium diphenylamine-4-sulfonate may be used in the synthesis of poly-(aniline-co-N-(4-sulfophenyl)aniline) via polymerization with aniline . It may also be used as a reductant in the synthesis of branched gold nanocrystals from gold (III) chloride trihydrate in the presence of polyethylene glycol . These nanocrystals have potential application as electrocatalysts .

Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of this compound .

Biochemical Analysis

Biochemical Properties

Sodium diphenylamine-4-sulfonate is known to interact with various biomolecules in biochemical reactions. It acts as a ligand and forms complexes with metal halides like lanthanum (III) chloride . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is an efficient quencher of electrochemiluminescence of tris (2, 2′-bipyridine)-ruthenium (II)

Properties

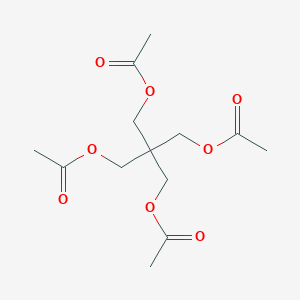

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium diphenylamine-4-sulfonate involves the reaction of diphenylamine with sulfuric acid and sodium hydroxide.", "Starting Materials": [ "Diphenylamine", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 10 grams of diphenylamine in 100 mL of water.", "Step 2: Slowly add 20 mL of sulfuric acid to the diphenylamine solution while stirring.", "Step 3: Heat the mixture to 80-90°C and stir for 30 minutes.", "Step 4: Cool the mixture to room temperature and slowly add 20 mL of sodium hydroxide solution (10% w/v) while stirring.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Adjust the pH of the filtrate to 7-8 using dilute hydrochloric acid.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the Sodium diphenylamine-4-sulfonate as a white solid." ] } | |

| 6152-67-6 | |

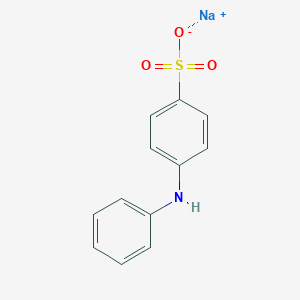

Molecular Formula |

C12H11NNaO3S |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

sodium;4-anilinobenzenesulfonic acid |

InChI |

InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16); |

InChI Key |

VMVSDVIYIMNZBS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

| 30582-09-3 6152-67-6 |

|

physical_description |

Off-white powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

synonyms |

diphenylamine-4-sulfonic acid sodium diphenylamine sulfonate sulfodiphenylamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium diphenylamine-4-sulfonate exhibits quenching behavior in the electrochemiluminescence of the tris(2,2′-bipyridine)ruthenium(II)/tripropylamine system. This quenching effect is attributed to energy transfer from the excited-state Ru(bpy)32+* to the dimer of this compound, which forms after its electrochemical oxidation at the electrode surface. []

A: Research demonstrates that this compound interacts with proteins, leading to increased resonance light scattering (RLS). This interaction forms the basis for a protein determination method, specifically tested with bovine serum albumin. The enhanced RLS intensity at 469 nm shows a direct relationship with protein concentration, enabling quantification. []

A: Studies show that incorporating this compound into polymers, specifically polyurea and poly(methyl methacrylate) (PMMA), improves their flame retardant properties. [, ] Additionally, when used in conjunction with organically modified clay, it further enhances fire retardancy in both PMMA and polystyrene (PS) composites. []

A: this compound serves as a comonomer in synthesizing water-soluble conducting polyaniline copolymers. These copolymers, poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA), exhibit high molecular weights and conductivities ranging between those of polyaniline and poly(N-(4-sulfophenyl)aniline). [] The sulfonic acid groups contribute to the copolymer's enhanced solubility compared to polyaniline. [, ]

A: this compound plays a crucial role in the high-yield synthesis of branched gold nanocrystals. It reacts with HAuCl4 in a polyethylene glycol (PEG) aqueous solution at room temperature. The PEG molecules are essential for forming the branched nanocrystal structure. [] Furthermore, this compound enables the facile synthesis of conductive copolymer nanoparticles through oxidative polymerization with aniline. These nanoparticles can then be used to create nanocomposite films with enhanced electrical conductivity. []

A: Research has explored the reaction products formed between this compound and hydrated LaCl3. [] This line of inquiry provides insights into potential applications in lanthanide chemistry and materials science.

A: Research has focused on understanding the kinetic and analytical characteristics of the peroxidase oxidation reaction of Sodium triphenyl-4-sulfonate, a related compound. [] This information contributes to our understanding of the reactivity and potential applications of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.